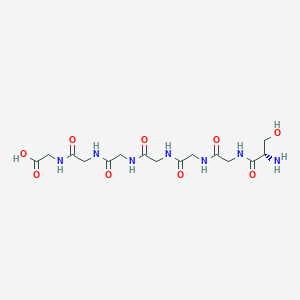![molecular formula C12H11F3N2O B14199956 1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 833490-37-2](/img/structure/B14199956.png)
1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- is a heterocyclic compound that features an imidazole ring substituted with a methanol group at the 5-position and a 4-(trifluoromethyl)phenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methanol Group: The methanol group can be introduced via a hydroxymethylation reaction, where formaldehyde is reacted with the imidazole ring under basic conditions.
Attachment of the 4-(Trifluoromethyl)phenylmethyl Group: The final step involves the alkylation of the imidazole ring with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Scientific Research Applications
1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H
Properties
CAS No. |
833490-37-2 |
|---|---|
Molecular Formula |
C12H11F3N2O |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-3-1-9(2-4-10)6-17-8-16-5-11(17)7-18/h1-5,8,18H,6-7H2 |
InChI Key |
FUJMFZOSWZBAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
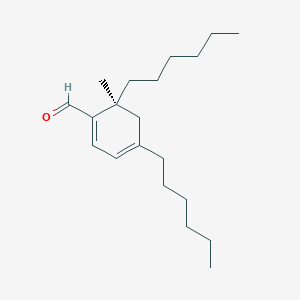
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)
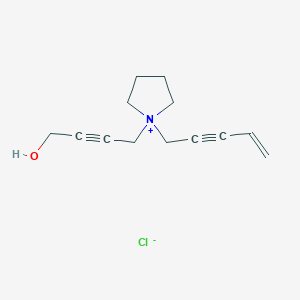
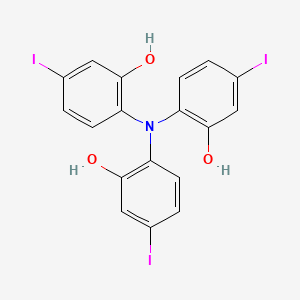
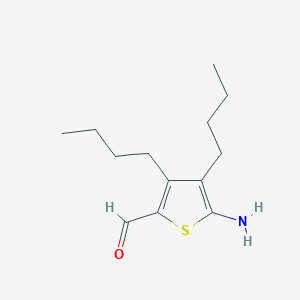
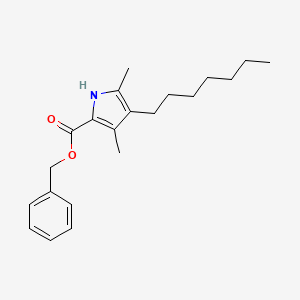
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
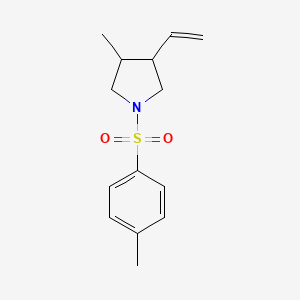
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
